3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride
Overview
Description
3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride is a chemical compound with the molecular formula C10H12ClF2NO It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a difluorophenoxy group attached to the azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride typically involves the reaction of 3,4-difluorophenol with azetidine in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the difluorophenoxy group, using reagents like sodium azide (NaN3) or alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions
Reduction: LiAlH4 in dry ether or NaBH4 in methanol
Substitution: NaN3 in DMF or alkyl halides in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The difluorophenoxy group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The azetidine ring can also contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Difluoromethoxy)methyl]azetidine
- 3-[(3,4-Difluorophenoxy)ethyl]azetidine
- 3-[(3,4-Difluorophenoxy)methyl]pyrrolidine
Uniqueness
3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride is unique due to the presence of both the azetidine ring and the difluorophenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-[(3,4-difluorophenoxy)methyl]azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO.ClH/c11-9-2-1-8(3-10(9)12)14-6-7-4-13-5-7;/h1-3,7,13H,4-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZJGXZWAFNGNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=CC(=C(C=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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